molecular formula C6H9NO2 B13303010 2-(1,3-Oxazol-5-yl)propan-1-ol

2-(1,3-Oxazol-5-yl)propan-1-ol

Cat. No.: B13303010
M. Wt: 127.14 g/mol
InChI Key: HWJYYVAANYXGBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-Oxazol-5-yl)propan-1-ol ( 1888855-58-0) is a high-purity organic compound with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol. This chemical features a 1,3-oxazole heterocycle, a five-membered ring containing both nitrogen and oxygen atoms, linked to a propanol chain. This structure makes it a valuable scaffold in medicinal chemistry and drug discovery, particularly as a building block for more complex pharmaceutical agents. The 1,3-oxazole core is a privileged structure in drug design due to its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets . This compound serves as a key synthetic intermediate in pharmaceutical research, particularly in the development of novel heterocyclic compounds with biological activity. Oxazole derivatives are extensively investigated for their potential as inhibitors of various enzymes and receptors . Research indicates that structurally related oxazolo[5,4-d]pyrimidine compounds demonstrate significant anticancer properties by inhibiting critical tyrosine kinase receptors such as VEGFR2 and EGFR, which are pivotal in tumor angiogenesis and cancer cell proliferation . Furthermore, compounds containing the 1,3-oxazole motif are explored in other therapeutic areas, including as antagonists for pain-associated receptors like TRPV1 . The primary value of this compound for researchers lies in its versatility as a building block. The propanol side chain offers a handle for further chemical functionalization, such as etherification or esterification, while the oxazole ring can be used in various coupling reactions to create fused heterocyclic systems or more elaborate molecular architectures. This makes it particularly useful for constructing potential kinase inhibitors, anti-angiogenic agents, and other therapeutic candidates in early-stage drug discovery programs . WARNING: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use, or for consumption in any form. Researchers should handle this material in a laboratory setting following appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

2-(1,3-oxazol-5-yl)propan-1-ol

InChI

InChI=1S/C6H9NO2/c1-5(3-8)6-2-7-4-9-6/h2,4-5,8H,3H2,1H3

InChI Key

HWJYYVAANYXGBJ-UHFFFAOYSA-N

Canonical SMILES

CC(CO)C1=CN=CO1

Origin of Product

United States

Advanced Synthetic Methodologies for 2 1,3 Oxazol 5 Yl Propan 1 Ol and Analogues

Strategies for 1,3-Oxazole Ring Formation

The formation of the 1,3-oxazole ring is a cornerstone of the synthesis of the target compound. Various classical and modern methods have been developed to construct this heterocyclic core, often focusing on efficiency and functional group tolerance.

Cyclization Reactions for Oxazole (B20620) Core Synthesis

Cyclization reactions are fundamental to forming the oxazole ring. Traditional methods like the Robinson-Gabriel synthesis involve the cyclodehydration of α-acylamino ketones. acs.orgtandfonline.com While effective, these methods can require harsh conditions. Modern variations aim for milder conditions and broader substrate scope. For instance, the use of polyphosphoric acid can improve yields in the Robinson-Gabriel synthesis. ijpsonline.com

Other notable cyclization strategies include:

Van Leusen Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to produce 5-substituted oxazoles in a one-step reaction under mild, basic conditions. ijpsonline.com

Bredereck Reaction: This approach involves the reaction of α-haloketones with amides. ijpsonline.com

Fischer Oxazole Synthesis: This classic method involves the reaction of cyanohydrins with aromatic aldehydes. ijpsonline.com

Oxidative Cyclization: Phenyliodine diacetate (PIDA) can mediate the intramolecular cyclization of enamides to form oxazoles under metal-free conditions. organic-chemistry.org Similarly, copper(II)-catalyzed oxidative cyclization of enamides provides a route to 2,5-disubstituted oxazoles. organic-chemistry.org

Table 1: Comparison of Cyclization Reactions for Oxazole Synthesis
Reaction NameKey ReactantsTypical ConditionsKey AdvantagesReference
Robinson-Gabriel Synthesisα-Acylamino ketonesDehydrating agents (e.g., H₂SO₄, PPA)Classic, well-established method acs.orgtandfonline.comijpsonline.com
Van Leusen SynthesisAldehydes, TosMICBase (e.g., K₂CO₃), mild conditionsGood for 5-substituted oxazoles ijpsonline.com
Bredereck Reactionα-Haloketones, AmidesHeatingAccess to 2,4-disubstituted oxazoles ijpsonline.com
PIDA-mediated CyclizationEnamidesPIDA, metal-freeMild, metal-free conditions organic-chemistry.org
Copper-catalyzed CyclizationEnamidesCu(II) catalyst, oxidantGood for 2,5-disubstituted oxazoles organic-chemistry.org

Tandem and Multicomponent Reactions

To enhance synthetic efficiency, tandem and multicomponent reactions (MCRs) have emerged as powerful tools for constructing highly substituted oxazoles in a single pot. These reactions combine multiple bond-forming events in a sequential manner, avoiding the isolation of intermediates. nih.govacs.org

Examples of such reactions include:

Acid-Promoted Multicomponent Tandem Cyclization: This approach can utilize arylglyoxal monohydrates, nitriles, and various C-nucleophiles to generate fully substituted oxazoles. acs.orgacs.org A plausible mechanism involves a Robinson-Gabriel type reaction as a key step. acs.org

Gold-Catalyzed Tandem Reactions: Cationic gold(I) catalysts can facilitate a one-pot reaction of amides, aldehydes, and alkynes to produce highly substituted oxazoles. nih.gov

Palladium-Catalyzed Tandem Reactions: Palladium catalysts have been employed in the tandem difluoroalkylation/cyclization of N-propargylamides. mdpi.com

These MCRs offer significant advantages in terms of atom economy and step economy, providing rapid access to a diverse range of oxazole derivatives. nih.govresearchgate.net

Installation and Modification of the Propan-1-ol Side Chain

Once the oxazole core is formed, the next critical step is the introduction and potential modification of the propan-1-ol side chain, specifically at the C-5 position.

Regioselective Functionalization at the Oxazole C-5 Position

Achieving regioselective functionalization at the C-5 position of the oxazole ring is crucial for the synthesis of the target compound. Several strategies have been developed to control the site of substitution.

Direct C-H Arylation: Palladium-catalyzed direct arylation has been developed for high regioselectivity at the C-5 position. The choice of solvent and phosphine (B1218219) ligand is critical, with polar solvents often favoring C-5 arylation. organic-chemistry.orgnih.gov

Van Leusen Reaction: As mentioned earlier, the Van Leusen reaction is a powerful tool for directly introducing substituents at the C-5 position. ijpsonline.com

Deprotonation: The deprotonation of 2-(phenylsulfonyl)-1,3-oxazole creates a C-5 carbanion that can react with various electrophiles, including aldehydes and ketones, to introduce functionality at the C-5 position. researchgate.net

Table 2: Methods for Regioselective C-5 Functionalization of Oxazoles
MethodKey Reagents/CatalystControlling FactorsReference
Palladium-Catalyzed Direct ArylationPd catalyst, phosphine ligandSolvent polarity, ligand choice organic-chemistry.orgnih.gov
Van Leusen ReactionTosMIC, aldehydeInherent regioselectivity of the reaction ijpsonline.com
Deprotonation of 2-(Phenylsulfonyl)-1,3-oxazoleStrong base (e.g., n-BuLi)Directed deprotonation researchgate.net

Introduction of the Chiral Propanol (B110389) Moiety

The introduction of the chiral propanol moiety can be achieved through various synthetic transformations. One common approach involves the reaction of a C-5 functionalized oxazole with a suitable three-carbon building block. For instance, a Grignard reagent derived from a protected 2-bromopropanol could be added to a C-5 aldehyde or ketone on the oxazole ring. Subsequent deprotection would yield the desired propan-1-ol side chain.

Alternatively, the propanol side chain can be constructed stepwise. For example, a C-5 acetyl oxazole can be subjected to a Grignard reaction with methylmagnesium bromide, followed by reduction of the resulting tertiary alcohol to a secondary alcohol, or through other functional group manipulations to achieve the desired propan-1-ol structure. The synthesis of such compounds often involves multi-step processes starting from simpler precursors. ontosight.ai

Enantioselective Synthesis of 2-(1,3-Oxazol-5-yl)propan-1-ol

The development of enantioselective methods to control the stereocenter in the propan-1-ol side chain is a significant challenge. Asymmetric synthesis strategies are employed to produce a single enantiomer of the target compound.

One potential strategy involves the use of chiral ligands in transition metal-catalyzed reactions. For example, nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones using chiral oxazole-pyrimidine ligands has been shown to produce chiral allylic alcohols with high enantiomeric excess. dicp.ac.cn This methodology could potentially be adapted for the synthesis of this compound.

Another approach is the use of chiral auxiliaries or catalysts in the key bond-forming steps that establish the chiral center. For instance, a chiral secondary amine and a palladium(0) catalyst have been used in the stereoselective synthesis of spiroisoxazolone derivatives. acs.org While not a direct synthesis of the target molecule, this demonstrates the potential of using synergistic catalysis to control stereochemistry in related heterocyclic systems.

Furthermore, enzymatic resolutions or the use of chiral starting materials derived from the chiral pool are also viable strategies for obtaining enantiomerically pure this compound.

Asymmetric Catalytic Approaches

Asymmetric catalysis offers a powerful strategy for the enantioselective synthesis of oxazolyl propanols, providing access to specific stereoisomers which are often crucial for biological activity. These methods typically involve the use of chiral catalysts to control the stereochemical outcome of the reaction.

A variety of catalytic systems have been explored for the synthesis of chiral alcohols and their derivatives. For instance, organocatalysts have gained significant attention for their ability to promote asymmetric transformations. Chiral Brønsted acids and bifunctional organocatalysts, such as those derived from cinchona alkaloids or prolinol, can activate substrates and control the facial selectivity of nucleophilic additions to carbonyl groups, a key step in the formation of the propanol moiety.

Metal-based catalysts are also widely employed. Chiral ligand-metal complexes, such as those involving ruthenium, rhodium, or iridium, are effective for asymmetric hydrogenations or transfer hydrogenations of corresponding ketones. The choice of ligand is critical for achieving high enantioselectivity. Ligands like bis(oxazolines) (BOX) and phosphine-oxazolines (PHOX) have proven to be particularly effective in a range of asymmetric reactions. For example, the enantioselective reduction of a ketone precursor to this compound can be achieved with high enantiomeric excess (ee) using a suitable chiral catalyst.

Furthermore, the development of dinuclear main group metal complexes, such as those involving zinc-ProPhenol systems, has opened new avenues for asymmetric additions of various nucleophiles to electrophiles, a strategy that can be adapted for the synthesis of chiral oxazolyl propanols. These catalysts can facilitate reactions like asymmetric aldol (B89426) or Mannich reactions, which can be key steps in building the desired carbon skeleton with controlled stereochemistry.

Table 1: Examples of Asymmetric Catalytic Approaches

Catalyst Type Reaction Type Key Features
Chiral Organocatalysts Aldol/Mannich Reactions Metal-free, activation of substrates through hydrogen bonding.
Metal-Ligand Complexes (Ru, Rh, Ir) Asymmetric Hydrogenation High enantioselectivity, applicable to ketone reduction.
Dinuclear Zinc-ProPhenol Complexes Asymmetric Additions Versatile for various nucleophile/electrophile combinations.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. This approach leverages the inherent chirality of the starting material to construct the target molecule, avoiding the need for an asymmetric induction step.

For the synthesis of this compound, a suitable chiral precursor containing the required three-carbon backbone with the correct stereochemistry can be selected. For instance, (S)- or (R)-lactic acid or their derivatives could serve as a starting point. The synthesis would then involve the construction of the oxazole ring onto this chiral fragment.

One common method for forming the oxazole ring is the reaction of a carboxylic acid derivative with a compound providing the remaining atoms of the heterocycle, such as an amino alcohol or a tosylmethyl isocyanide (TosMIC). For example, a chiral α-hydroxy acid derivative can be coupled with an appropriate reagent to form the oxazole ring while retaining the stereochemical integrity of the chiral center.

An alternative chiral pool approach could start from a chiral amino acid like alanine (B10760859). The amino and carboxyl groups of alanine can be chemically transformed to build the oxazole ring, while the methyl-bearing stereocenter is preserved. For instance, conversion of the amino acid to a β-hydroxy amide followed by cyclization can yield the desired oxazolyl propanol structure. The use of (S)-epichlorohydrin as a chiral building block has also been demonstrated in the asymmetric synthesis of related isoxazoline (B3343090) structures, a strategy that could be adapted for oxazole synthesis.

**Table 2: Potential Chiral Pool

Stereochemical Aspects and Chiral Recognition Studies

Enantiomer Separation and Analysis

The separation of the enantiomers of 2-(1,3-oxazol-5-yl)propan-1-ol is a crucial step in its characterization and application. Chiral chromatography and spectroscopic methods involving chiral derivatizing agents are the primary techniques employed for this purpose.

Chiral Derivatizing Agents and Shift Reagents in Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for the analysis of enantiomeric mixtures. mdpi.com This approach involves converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA), or by forming transient diastereomeric complexes with a chiral solvating agent (CSA) or a chiral shift reagent (CSR). mdpi.comdiva-portal.org

Chiral Derivatizing Agents (CDAs): CDAs are enantiomerically pure compounds that react with the analyte to form a covalent bond, resulting in a pair of diastereomers. diva-portal.org These diastereomers exhibit distinct NMR spectra, allowing for the quantification of the original enantiomeric ratio. For alcohols like this compound, common CDAs include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and its analogs. tcichemicals.comresearchgate.net The advantages of using certain CDAs include the potential for larger chemical shift differences between the resulting diastereomers. diva-portal.org A critical requirement for this method is that the derivatization reaction must proceed to completion without any kinetic resolution or racemization. thieme-connect.de

Chiral Shift Reagents (CSRs): CSRs are typically lanthanide complexes that are themselves chiral. diva-portal.orgnih.gov When added to a solution of a racemic compound, they form rapidly exchanging diastereomeric complexes. diva-portal.org This interaction induces significant shifts in the NMR signals of the enantiomers, leading to the resolution of formerly overlapping peaks. nih.govrsc.org Europium and samarium complexes are commonly used for this purpose. rsc.orgtcichemicals.com The magnitude of the induced shift and the degree of signal separation are dependent on the specific CSR, the analyte, the solvent, and the temperature. arkat-usa.org

Enantiomeric Purity and Absolute Configuration Determination

Determining the enantiomeric purity, often expressed as enantiomeric excess (ee), is crucial for characterizing chiral compounds. thieme-connect.de Chiral HPLC is a direct and reliable method for this purpose, where the ee is calculated from the relative peak areas of the two enantiomers. nih.gov

The determination of the absolute configuration (i.e., whether an enantiomer is R or S) is a more complex task. libretexts.org While X-ray crystallography is the definitive method, spectroscopic techniques are often employed. The application of chiral derivatizing agents in NMR, such as the modified Mosher's method, can be used to deduce the absolute configuration by analyzing the differences in chemical shifts of the resulting diastereomers. tcichemicals.com Circular dichroism (CD) spectroscopy, often coupled with HPLC, can also be used to determine the elution order of enantiomers and, by comparison with standards of known configuration, to assign the absolute stereochemistry. nih.gov

Stereocontrol Mechanisms in Reactions Involving Oxazolyl Propanols

The synthesis of a specific enantiomer of this compound requires stereocontrolled reactions. Asymmetric synthesis aims to create a preponderance of one enantiomer over the other. rsc.org This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral precursor (the "chiral pool" approach). nih.govru.nl

In the context of preparing chiral alcohols, asymmetric reduction of a corresponding prochiral ketone is a common and effective strategy. nih.gov This can be accomplished using biocatalysts, such as alcohol dehydrogenases (ADHs), which often exhibit high enantioselectivity. rsc.org The stereochemical outcome of these enzymatic reductions is governed by the specific enzyme used.

Alternatively, chemical methods employing chiral reducing agents or catalytic systems can be used. For instance, the use of chiral ligands in transition metal-catalyzed reductions can effectively control the stereochemistry of the product. The mechanism of stereocontrol in these reactions often involves the formation of a diastereomeric transition state, where the chiral catalyst or reagent creates a sterically and/or electronically biased environment, favoring the formation of one enantiomer. The nature of the catalyst, the substrate, and the reaction conditions all play a role in the degree of stereoselectivity achieved. researchgate.net For example, in some reactions, Lewis acids can be used to influence the stereochemical outcome. researchgate.net

Chemical Transformations and Derivatization Strategies of 2 1,3 Oxazol 5 Yl Propan 1 Ol

Functional Group Interconversions of the Propan-1-ol Moiety

The primary alcohol group on the propan-1-ol side chain is amenable to a variety of well-established functional group interconversions, including oxidation, reduction, etherification, esterification, and halogenation.

The primary alcohol of 2-(1,3-oxazol-5-yl)propan-1-ol can be selectively oxidized to form either the corresponding aldehyde, 2-(1,3-oxazol-5-yl)propanal, or the carboxylic acid, 2-(1,3-oxazol-5-yl)propanoic acid. The choice of oxidizing agent and reaction conditions dictates the final product.

Oxidation to Aldehydes: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as Pyridinium (B92312) chlorochromate (PCC) or Pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) are effective for this transformation.

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from CrO₃ or Na₂Cr₂O₇ and sulfuric acid), or a two-step process involving initial oxidation to the aldehyde followed by further oxidation. chemguide.co.uk

Conversely, the corresponding aldehyde or carboxylic acid derivatives can be reduced back to the parent alcohol, this compound.

Reduction Pathways: The reduction of the aldehyde can be readily achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). The reduction of the more stable carboxylic acid requires a stronger reducing agent, such as lithium aluminum hydride (LiAlH₄).

TransformationStarting MaterialReagent(s)Product
Mild OxidationThis compoundPCC or PDC2-(1,3-Oxazol-5-yl)propanal
Strong OxidationThis compoundKMnO₄ or H₂CrO₄2-(1,3-Oxazol-5-yl)propanoic acid
Aldehyde Reduction2-(1,3-Oxazol-5-yl)propanalNaBH₄This compound
Acid Reduction2-(1,3-Oxazol-5-yl)propanoic acidLiAlH₄This compound

The hydroxyl group can be converted into ether or ester linkages, which are valuable for modifying the compound's steric and electronic properties.

Esterification: The formation of esters is typically achieved through the reaction of the alcohol with a carboxylic acid or its derivatives. The Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid. chemguide.co.uk A more reactive approach involves using acyl chlorides or acid anhydrides, which react more readily with the alcohol, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. chemguide.co.uk For example, reacting this compound with acetic anhydride (B1165640) would yield 2-(1,3-oxazol-5-yl)propyl acetate.

Ether Formation: The Williamson ether synthesis is a common method for preparing ethers. This two-step process involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide) in a nucleophilic substitution reaction to form the corresponding ether.

Reaction TypeReactant(s)ConditionsProduct Example
Fischer EsterificationCarboxylic Acid (e.g., Acetic Acid)Acid Catalyst (H₂SO₄), Heat2-(1,3-Oxazol-5-yl)propyl acetate
AcylationAcyl Chloride or Acid AnhydrideBase (e.g., Pyridine)2-(1,3-Oxazol-5-yl)propyl acetate
Williamson Ether Synthesis1. Strong Base (e.g., NaH)2. Alkyl Halide (e.g., CH₃I)Anhydrous Solvent5-(1-methoxypropan-2-yl)-1,3-oxazole

The hydroxyl group is a poor leaving group for nucleophilic substitution or elimination reactions. Therefore, it must first be converted into a better leaving group.

Halogenation: The alcohol can be converted into an alkyl halide. Reaction with thionyl chloride (SOCl₂) is a common method for producing alkyl chlorides, with gaseous byproducts (SO₂ and HCl) that are easily removed. libretexts.org For alkyl bromides, phosphorus tribromide (PBr₃) or a mixture of sodium bromide and concentrated sulfuric acid can be used. libretexts.orgtandfonline.com These reagents replace the hydroxyl group with a halogen atom.

Elimination Reactions: To induce an elimination reaction and form an alkene, the hydroxyl group is typically converted into a sulfonate ester, such as a tosylate, by reacting it with tosyl chloride (TsCl) in the presence of a base like pyridine. The tosylate group is an excellent leaving group. Subsequent treatment with a strong, non-nucleophilic base (e.g., potassium tert-butoxide) promotes an E2 elimination to yield the alkene, 5-(prop-1-en-2-yl)-1,3-oxazole.

Functionalization of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an aromatic heterocycle, but its reactivity is influenced by the heteroatoms and the existing substituent at the C5 position.

Electrophilic aromatic substitution on the oxazole (B20620) ring is generally challenging. The preferred site for electrophilic attack is the C5 position. thepharmajournal.compharmaguideline.com Since this position is already occupied in this compound, further substitution at the remaining C2 or C4 positions is difficult. The oxazole ring is considered electron-deficient, and such reactions often require activating, electron-donating groups on the ring to proceed effectively. pharmaguideline.comwikipedia.org Therefore, direct electrophilic substitution is not a primary strategy for derivatizing this specific compound.

A more effective strategy for functionalizing the oxazole core involves organometallic chemistry, particularly metal-catalyzed cross-coupling reactions. These methods typically target the C2 position, which possesses the most acidic proton on the oxazole ring. thepharmajournal.compharmaguideline.com

Deprotonation and Coupling: The C2-proton can be selectively removed by a strong base like n-butyllithium (n-BuLi) at low temperatures to form a 2-lithio-oxazole intermediate. wikipedia.orgignited.in This organolithium species is a potent nucleophile that can react with various electrophiles or be transmetalated for use in cross-coupling reactions like Stille or Negishi couplings. nih.gov

Direct C-H Activation: Modern synthetic methods allow for the direct functionalization of the C2-H bond without prior deprotonation. Palladium-catalyzed direct C-H arylation has been successfully applied to oxazoles. This reaction typically involves a palladium catalyst, a ligand, a base, and an aryl halide partner, allowing for the formation of a C-C bond directly at the C2 position. While C4 functionalization is less common, specific methods for halogenating the C4 position have been developed, which then allows for subsequent cross-coupling reactions like the Suzuki-Miyaura reaction at that site. nih.gov

Reaction TypeTarget PositionKey Reagents/CatalystsGeneral Outcome
Metallation/CouplingC21. n-BuLi2. Electrophile or Transmetalation reagentIntroduction of various groups at C2
Direct C-H ArylationC2Pd Catalyst (e.g., Pd(OAc)₂), Ligand, Base, Aryl HalideFormation of 2-aryl-5-substituted oxazoles
Suzuki-Miyaura CouplingC4 (requires prior halogenation)Pd Catalyst, Base, Aryl Boronic AcidFormation of 4-aryl-5-substituted oxazoles

Ring-Opening and Rearrangement Reactions of Oxazoles

The aromaticity of the oxazole ring imparts a degree of stability, yet it can undergo specific ring-opening and rearrangement reactions under appropriate conditions. These transformations are crucial for converting oxazoles into other heterocyclic systems or for skeletal diversification.

One of the most well-documented rearrangements of the oxazole ring is the Cornforth rearrangement . wikipedia.orgalchetron.com This thermal process is characteristic of 4-acyloxazoles, where the acyl side chain at the C4 position and the substituent at the C5 position effectively switch places. wikipedia.org The mechanism proceeds through a thermally induced pericyclic ring opening, which generates a transient nitrile ylide intermediate. This intermediate then undergoes a sigmatropic rearrangement and subsequent cyclization to form the isomeric oxazole. alchetron.com The feasibility and direction of the rearrangement are governed by the relative thermodynamic stabilities of the starting material, the nitrile ylide intermediate, and the final product. alchetron.com While this compound itself is not a 4-acyloxazole, the principle of a nitrile ylide intermediate is fundamental to understanding the thermal reactivity of the oxazole core.

Deprotonation of the oxazole ring can also lead to ring-opening. The protons on the oxazole ring exhibit different acidities, with the C2 proton being the most acidic. tandfonline.comthepharmajournal.com Treatment of an oxazole with a strong base, such as an organolithium reagent, can lead to deprotonation at the C2 position. The resulting 2-lithiooxazole can exist in equilibrium with a ring-opened isonitrile enolate. wikipedia.orgpharmaguideline.com This open-chain form can be trapped by electrophiles, providing a pathway to acyclic structures or, upon re-cyclization, to differently substituted oxazoles.

Other ring-opening reactions include:

Oxidative Cleavage : Strong oxidizing agents can rupture the oxazole ring. For instance, the oxidation of 4,5-diphenyloxazole (B1616740) with ceric ammonium (B1175870) nitrate (B79036) (CAN) results in cleavage of the ring to form an imide and benzoic acid. wikipedia.orgcutm.ac.in

Reductive Ring Opening : Reduction with reagents like nickel-aluminum alloy in aqueous potassium hydroxide (B78521) can lead to the formation of oxazolines or complete ring opening. tandfonline.comsemanticscholar.org

Conversion to Other Heterocycles : The oxazole ring can be transformed into other five-membered heterocycles. For example, under the influence of nucleophiles like ammonia (B1221849) or formamide, oxazoles can undergo ring cleavage and recyclization to form imidazoles. pharmaguideline.com

Acid-Catalyzed Ring Opening : Certain substituted oxazoles, particularly 5-alkoxyoxazoles, can undergo an unusually facile acid-catalyzed ring opening, demonstrating the influence of substituents on ring stability. acs.org

Reaction TypeReagents/ConditionsIntermediateProduct TypeRef.
Cornforth RearrangementThermal (Heat)Nitrile YlideIsomeric Oxazole wikipedia.org, alchetron.com
Base-Induced Ring OpeningStrong Base (e.g., n-BuLi)Isonitrile EnolateAcyclic products or substituted oxazoles wikipedia.org, pharmaguideline.com
Oxidative CleavageCeric Ammonium Nitrate (CAN)-Imides, Carboxylic Acids wikipedia.org, cutm.ac.in
Conversion to ImidazoleAmmonia / Formamide-Imidazole Derivatives pharmaguideline.com
Acid-Catalyzed OpeningAcid (for 5-alkoxyoxazoles)-Acyclic α-acylamino esters acs.org

Synthesis of Advanced Oxazole-Containing Architectures from this compound

The structure of this compound offers multiple handles for elaboration into more complex molecules. Both the primary alcohol of the side chain and the oxazole ring itself can be functionalized to build advanced molecular architectures.

Derivatization of the Propan-1-ol Side Chain:

The primary alcohol is a versatile functional group that can be readily transformed to introduce new reactive sites.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid.

Aldehyde Synthesis: Mild oxidation using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) would yield 2-(1,3-oxazol-5-yl)propanal. This aldehyde is a valuable intermediate for reactions such as Wittig olefination, aldol (B89426) condensation, or reductive amination to append larger carbon skeletons or nitrogen-containing moieties.

Carboxylic Acid Synthesis: Stronger oxidation, for instance with Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄), would produce 2-(1,3-oxazol-5-yl)propanoic acid. This acid can then be coupled with amines or alcohols using standard peptide coupling reagents (e.g., DCC, EDC) to form amides and esters, respectively, linking the oxazole core to other molecular fragments.

Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate, mesylate, or halide. This transformation allows for nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups, including azides, cyanides, and thiols. For example, conversion of the alcohol to an azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, could be used to attach triazole rings, creating complex bis-heterocyclic structures. This strategy is analogous to the synthesis of 1,3-bis-1,2,3-triazol-1-yl-propan-2-ol compounds from 1,3-diazido-2-propanol. researchgate.net

Functionalization of the Oxazole Ring:

The oxazole ring can also participate in reactions to build molecular complexity.

C-H Functionalization: Direct C-H arylation is a powerful tool for forming carbon-carbon bonds. Palladium-catalyzed direct arylation of oxazoles can be highly regioselective. While electrophilic substitution typically occurs at the C5 position, the presence of the existing substituent at C5 in this compound would likely direct functionalization to other positions, such as C2 or C4, depending on the specific catalytic system and directing group effects. organic-chemistry.org

Lithiation and Electrophilic Quench: As mentioned previously, deprotonation at the C2 position is possible. The resulting 2-lithiooxazole can react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to install substituents at this position. wikipedia.org

By combining side-chain derivatization with ring functionalization, this compound can act as a scaffold for synthesizing diverse and complex molecules. For instance, the alcohol could be protected, followed by C2-lithiation and reaction with an electrophile. Subsequent deprotection and derivatization of the alcohol would provide a multifunctional, advanced oxazole-containing architecture.

Starting MaterialTransformationReagentsIntermediate/Product FunctionalityPotential Advanced Architectures
This compoundOxidation to AldehydePCC, DMPAldehydeProducts of Wittig, Aldol, or Reductive Amination Reactions
This compoundOxidation to Carboxylic AcidKMnO₄, Jones ReagentCarboxylic AcidAmides, Esters, Peptide Conjugates
This compoundConversion to AzideTsCl, NaN₃AzideTriazole-linked bis-heterocycles via Click Chemistry
This compoundC-H Arylation (on ring)Pd Catalyst, Aryl HalideC-C coupled biaryl systemPoly-aromatic or poly-heterocyclic systems
This compoundC2-Lithiationn-BuLi2-LithiooxazoleC2-substituted oxazoles

Advanced Spectroscopic and Structural Characterization of 2 1,3 Oxazol 5 Yl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, it is possible to map out the complete covalent framework and infer conformational details.

The ¹H and ¹³C NMR spectra of 2-(1,3-oxazol-5-yl)propan-1-ol provide unambiguous evidence for its structure by identifying the distinct chemical environments of each hydrogen and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to each unique proton in the molecule. The propanol (B110389) side chain gives rise to a characteristic set of signals: a doublet for the methyl protons (CH₃), a multiplet for the methine proton (CH), and a multiplet for the diastereotopic methylene (B1212753) protons (CH₂OH), which couple to the adjacent methine proton. The hydroxyl proton (OH) typically appears as a broad singlet, the position of which is solvent and concentration-dependent. The oxazole (B20620) ring protons at the C2 and C4 positions appear as distinct singlets in the aromatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H data, showing a signal for each unique carbon atom. The oxazole ring carbons (C2, C4, and C5) resonate at characteristic downfield shifts. docbrown.info The C2 carbon, situated between two electronegative heteroatoms, is the most deshielded. The carbons of the propanol side-chain (CH₃, CH, and CH₂OH) appear in the aliphatic region of the spectrum. docbrown.info The chemical shifts are influenced by the proximity to the electronegative oxygen atom of the hydroxyl group and the oxazole ring. docbrown.info

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atom in the oxazole ring. The nitrogen in a 1,3-oxazole ring is pyridine-like and is expected to have a chemical shift in a characteristic range, distinguishing it from other types of nitrogen environments.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts Predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary depending on the solvent and experimental conditions.

Two-dimensional NMR experiments are essential for confirming the structural assignments made from 1D spectra. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the CH₃ protons and the CH proton, and between the CH proton and the CH₂OH protons, confirming the connectivity of the propanol side chain.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. It would link the proton signals of the CH₃, CH, CH₂OH, H2, and H4 to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for connecting different parts of the molecule. Key expected correlations include from the CH protons to the oxazole ring carbons C4 and C5, and from the H4 proton to C5 and C2, confirming the attachment of the propanol side chain to the C5 position of the oxazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry. Correlations might be observed between the protons of the side chain and the H4 proton of the oxazole ring, depending on the preferred rotational conformation.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands. rsc.org

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group of the alcohol, with the broadening due to hydrogen bonding. libretexts.org

C-H Stretches: Absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the sp³-hybridized C-H bonds in the propanol side chain. A weaker absorption above 3000 cm⁻¹ (around 3100-3150 cm⁻¹) can be attributed to the sp²-hybridized C-H bonds of the oxazole ring.

C=N and C=C Stretches: The oxazole ring will exhibit characteristic stretching vibrations for its C=N and C=C bonds in the 1500-1650 cm⁻¹ region.

C-O Stretches: A strong band in the 1000-1260 cm⁻¹ region is indicative of the C-O stretching vibration of the primary alcohol. Another C-O stretch, associated with the oxazole ring ether linkage, would also be present in this fingerprint region.

Interactive Data Table: Characteristic IR Absorption Bands

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The oxazole ring, being an aromatic heterocycle, is the primary chromophore in this compound. The absorption of UV radiation promotes electrons from lower energy orbitals (π) to higher energy orbitals (π). Oxazole and its derivatives typically exhibit strong absorption bands in the UV region corresponding to π → π transitions. researchgate.net The exact position of the absorption maximum (λmax) can be influenced by the solvent and the nature of the substituents on the ring. For this compound, an absorption maximum is expected in the range of 200-250 nm.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. The molecular formula of this compound is C₆H₉NO₂, corresponding to a molecular weight of 127.14 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 127. The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways for alcohols and oxazoles would be expected: clockss.org

Alpha-Cleavage: A common fragmentation for alcohols is the cleavage of the bond adjacent to the oxygen atom. This would lead to the formation of a stable, resonance-stabilized ion at m/z 96 by the loss of the hydroxymethyl radical (•CH₂OH).

Loss of Water: Dehydration can lead to a peak at m/z 109 (M-18).

Side-Chain Fragmentation: Cleavage of the C-C bond in the side chain can result in various fragments.

Oxazole Ring Fragmentation: The oxazole ring itself can undergo characteristic fragmentation, often involving the loss of carbon monoxide (CO) or hydrogen cyanide (HCN) from the molecular ion or subsequent fragment ions. clockss.org

Interactive Data Table: Predicted Mass Spectrometry Fragments

X-ray Crystallography for Solid-State Structure Determination

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS)

The structural elucidation and purity assessment of "this compound" are effectively achieved through the application of advanced hyphenated chromatographic techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods provide detailed information on the molecule's retention behavior and fragmentation patterns, which are crucial for its unambiguous identification and characterization. Although specific experimental data for this compound is not extensively documented in publicly available literature, a detailed analysis can be extrapolated from the well-established principles of chromatography and mass spectrometry of related oxazole and alcohol derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For "this compound", derivatization, such as silylation of the hydroxyl group, may be employed to enhance its volatility and improve peak shape during chromatographic separation. The retention time of the compound on a standard nonpolar column (e.g., DB-5ms) would be influenced by its boiling point and interactions with the stationary phase.

The electron ionization (EI) mass spectrum of "this compound" is predicted to exhibit a distinct fragmentation pattern. The molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 127.14 would likely be observed, confirming the molecular weight of the compound. The fragmentation of the molecule is expected to occur at the weakest bonds and lead to the formation of stable ions.

Key fragmentation pathways for the oxazole ring often involve the loss of carbon monoxide (CO) and hydrogen cyanide (HCN). clockss.org The propan-1-ol side chain is also expected to undergo characteristic fragmentation. A prominent peak is anticipated at m/z 31, corresponding to the [CH₂OH]⁺ ion, which is a hallmark fragmentation of primary alcohols like propan-1-ol. docbrown.info Alpha-cleavage between the carbon bearing the hydroxyl group and the adjacent carbon of the side chain is also a probable fragmentation route.

A summary of the predicted key fragments in the GC-MS analysis of "this compound" is presented in the table below.

Predicted m/z Proposed Fragment Ion Origin of Fragment
127[C₆H₉NO₂]⁺Molecular Ion
98[C₅H₆NO]⁺Loss of CH₂OH
84[C₄H₄NO]⁺Cleavage of the propanol side chain
69[C₃H₃N₂O]⁺Fragmentation of the oxazole ring
55[C₃H₃O]⁺Fragmentation of the oxazole ring
41[C₂H₃N]⁺Loss of CO from a ring fragment
31[CH₂OH]⁺Cleavage of the propanol side chain

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS is a versatile technique suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. "this compound" can be effectively analyzed by reversed-phase LC-MS, where a polar mobile phase and a nonpolar stationary phase are utilized. The retention time will be dependent on the specific column and mobile phase composition used.

In LC-MS, soft ionization techniques such as Electrospray Ionization (ESI) are commonly employed. In positive ion mode ESI, the compound is expected to be detected primarily as the protonated molecule [M+H]⁺ at m/z 128.15. Adducts with other cations present in the mobile phase, such as sodium [M+Na]⁺, may also be observed.

Tandem mass spectrometry (MS/MS or MS²) experiments on the protonated molecule can provide further structural information. Collision-induced dissociation (CID) of the [M+H]⁺ ion would likely result in the neutral loss of water (H₂O) from the protonated propanol side chain, as well as fragmentation of the oxazole ring. The fragmentation patterns observed in LC-MS/MS can be instrumental in confirming the connectivity of the atoms within the molecule.

The following table summarizes the expected ions in the LC-MS analysis of "this compound".

Ion Type Predicted m/z Description
[M+H]⁺128.15Protonated Molecule
[M+Na]⁺150.13Sodium Adduct
[2M+H]⁺255.29Protonated Dimer

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Computational Chemistry and Molecular Modeling Studies of 2 1,3 Oxazol 5 Yl Propan 1 Ol Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to characterizing the intrinsic properties of molecules like 2-(1,3-Oxazol-5-yl)propan-1-ol. These methods allow for a detailed examination of the molecule's electronic landscape and the prediction of its spectroscopic signatures.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. For oxazole (B20620) derivatives, DFT calculations, often employing methods like Becke-3-Parameter-Lee-Yang-Parr (B3LYP) with basis sets such as 6-311G++(d,p), are utilized to predict optimized molecular geometries and electronic properties. irjweb.comirjweb.com

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. irjweb.comirjweb.com Furthermore, DFT enables the calculation of various chemical reactivity descriptors, such as chemical potential, global hardness, and electrophilicity index, which reveal the molecule's propensity to act as an electron donor or acceptor. irjweb.com These theoretical analyses provide a foundational understanding of the reactivity of the oxazole scaffold, suggesting it is a highly reactive core suitable for drug discovery. irjweb.comirjweb.com

Table 1: Key Parameters from DFT Analysis of Oxazole Derivatives

Parameter Description Typical Finding for Oxazole Derivatives
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability. High energy level, indicating a tendency to donate electrons.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. Low energy level, indicating a tendency to accept electrons.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity. A small gap suggests high reactivity and polarizability. irjweb.com
Electronegativity (χ) A measure of the ability of an atom or molecule to attract electrons. Calculated from HOMO and LUMO energies.
Chemical Hardness (η) Measures resistance to change in electron distribution. Calculated from the HOMO-LUMO gap.
Electrophilicity Index (ω) Measures the propensity of a species to accept electrons. High values indicate good electrophilic nature.

This table is interactive. Click on the headers to sort.

Quantum chemical calculations are also extensively used to predict the spectroscopic properties of oxazole derivatives, providing valuable support for experimental characterization. researchgate.netresearchgate.net Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, often performed using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately reproduce experimental ¹H and ¹³C NMR spectra. mdpi.com This correlation between calculated and experimental data helps in the definitive structural elucidation of newly synthesized compounds. researchgate.netresearchgate.net

Similarly, Time-Dependent Density Functional Theory (TD-DFT) is employed to predict electronic absorption spectra (UV-Vis). mdpi.com These calculations can determine the absorption maxima (λ-max) and help understand the electronic transitions occurring within the molecule. globalresearchonline.net Studies on various oxazole derivatives have shown good agreement between the computationally predicted UV-Vis spectra and those obtained experimentally in different solvents. globalresearchonline.netresearchgate.net

Table 2: Comparison of Experimental and Predicted Spectroscopic Data for an Oxazol-5-one Derivative

Spectroscopic Data Experimental Value Calculated Value (DFT)
¹H NMR (ppm) Multiplets at δ 6.8–7.9 ppm Good correlation with experimental shifts
¹³C NMR (ppm) Signals corresponding to aromatic and oxazole carbons Good correlation with experimental shifts
UV-Vis λ-max (nm) 355 - 495 nm (in chloroform) Agreement with experimental absorption maxima

This table is interactive and provides representative data based on studies of related oxazole derivatives. globalresearchonline.netnih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ekb.eg This method is instrumental in drug discovery for identifying and optimizing potential drug candidates by simulating their interaction with biological targets. jocpr.com

For oxazole derivatives, molecular docking studies are performed to estimate their binding affinity to specific protein targets. The binding affinity is often expressed as a binding energy score (in kcal/mol), where a more negative value indicates a stronger and more stable interaction. mdpi.com These studies have shown that oxazole derivatives can exhibit strong binding affinities to various enzymes and receptors. ekb.egnih.gov

Conformational analysis is an integral part of docking. It involves evaluating the different spatial arrangements (conformations) of the ligand within the protein's binding site. The analysis helps identify the most energetically favorable pose, which is crucial for understanding the mechanism of action. nih.govresearchgate.net The results from these analyses can guide the structural modification of the oxazole scaffold to improve binding and, consequently, biological activity.

Table 3: Example Binding Affinities of Oxazole Derivatives with Protein Targets

Oxazole Derivative Protein Target Binding Energy (kcal/mol)
Substituted Oxazole 3a Aquaporin-4 (AQP4) High negative value indicating strong affinity
Furan-oxazole derivatives Cyclooxygenase-1 (COX-1) -10.311 to -9.02
Furan-oxazole derivatives Cyclooxygenase-2 (COX-2) -9.642 to -9.18
Benzotriazole-based oxazolidine (B1195125) 4e Protein 6GLA -7.8
Benzotriazole-based oxazolidine 4f Protein 4WH9 -8.4

This interactive table compiles data from various studies on oxazole derivatives. ekb.egnih.govnih.gov

Molecular docking simulations are pivotal in identifying the specific binding sites and modes of interaction between oxazole-based ligands and their protein targets. researchgate.net These studies can visualize how the ligand fits into the active site pocket of a protein and identify the key amino acid residues involved in the interaction. nih.govnih.gov

The binding mode is characterized by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. bioorganica.com.uanih.gov For instance, the nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, a crucial interaction for stabilizing the ligand-protein complex. bioorganica.com.uarsc.org Identifying these specific interactions provides a detailed molecular basis for the ligand's activity and offers a roadmap for designing more potent and selective inhibitors. mdpi.comnih.gov

Table 4: Common Ligand-Protein Interactions for Oxazole Derivatives

Type of Interaction Description Key Amino Acid Residues Involved
Hydrogen Bonding Electrostatic attraction between a hydrogen atom and an electronegative atom (e.g., O, N). Lys, Val, Thr, Glu, Ser, Gln, His
Hydrophobic Interactions Interactions between nonpolar groups in an aqueous environment. Leu, Ile, Phe, Ala
π-π Stacking Attractive, noncovalent interactions between aromatic rings. Phe, Tyr, Trp, His
van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules. Most residues in close proximity

This interactive table summarizes common interactions observed in docking studies of oxazole derivatives. jocpr.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Oxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For oxazole derivatives, 3D-QSAR models are developed to understand how variations in their three-dimensional structure affect their therapeutic efficacy. nih.govnih.gov

The process involves creating a dataset of compounds with known activities, which is then divided into a training set to build the model and a test set to validate it. nih.gov Statistical methods like Partial Least Squares (PLS) regression are used to correlate molecular descriptors (e.g., steric, electronic, hydrophobic fields) with biological activity. researchgate.net

A robust QSAR model is characterized by high values of statistical parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). researchgate.netnih.gov These models can predict the activity of new, unsynthesized oxazole derivatives, thereby prioritizing the synthesis of the most promising candidates and streamlining the drug discovery process. nih.gov

Table 5: Statistical Parameters for a Typical 3D-QSAR Model of Heterocyclic Compounds

Statistical Parameter Description Typical Value
q² (Cross-validated r²) Indicates the internal predictive ability of the model. > 0.5 for a good model
r² (Non-cross-validated r²) Measures the correlation between predicted and actual activity for the training set. > 0.6 for a good model
pred_r² (External validation r²) Measures the predictive power for an external test set. > 0.5 for a good model
F-test value Indicates the statistical significance of the model. High values signify a robust model
RMSE (Root Mean Square Error) Measures the differences between values predicted by a model and the values observed. Low values indicate a better fit

This interactive table outlines the key statistical metrics used to validate QSAR models. researchgate.netnih.govnih.gov

Molecular Dynamics Simulations and Conformational Landscape Analysis of this compound Systems

Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools for investigating the dynamic behavior and structural flexibility of molecules like this compound. While specific MD studies on this exact compound are not extensively documented in publicly available literature, its conformational landscape can be reliably inferred from studies of analogous systems, such as other 5-substituted oxazoles and propanol (B110389) derivatives. These simulations provide critical insights into the molecule's flexibility, the stability of its different conformations, and the energetic barriers between them.

The dynamic nature of the this compound system is largely dictated by the rotational freedom around the single bonds of its propan-1-ol side chain. The key dihedral angles that define the conformational space are those around the C5-Cα bond (connecting the oxazole ring to the side chain), the Cα-Cβ bond, and the Cβ-O bond of the hydroxyl group.

Molecular Dynamics Simulation Parameters

A typical MD simulation for a system containing this compound would be set up using a classical force field. Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) and the CHARMM General Force Field (CGenFF) are well-suited for small organic molecules containing heterocyclic moieties. semanticscholar.orgnih.gov The system would typically consist of a single molecule of the compound solvated in a box of water molecules to mimic physiological conditions.

ParameterTypical Value/MethodPurpose
Force FieldOPLS-AA or CGenFFDefines the potential energy of the system.
Solvent ModelTIP3P or SPC/E waterRepresents the aqueous environment.
EnsembleNPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature.
Temperature300 KSimulates physiological temperature.
Pressure1 atmSimulates atmospheric pressure.
Simulation Time100 ns or moreAllows for adequate sampling of conformational space.

Conformational Landscape Analysis

The conformational landscape of this compound is primarily defined by the rotation around the Cα-Cβ bond of the propanol side chain. By analogy with studies on 1-propanol (B7761284) and other small alcohols, the side chain is expected to adopt staggered conformations, namely gauche and anti (or trans). rsc.orgrsc.org The orientation of the hydroxyl group also contributes to the conformational diversity.

Analysis of the simulation trajectories would reveal the most populated conformational states and the energy barriers between them. The relative energies of these conformers determine their population at a given temperature.

ConformerDihedral Angle (C5-Cα-Cβ-O)Relative Energy (kcal/mol)Description
Gauche~ ±60°0.0Often stabilized by intramolecular hydrogen bonding between the hydroxyl hydrogen and the oxazole nitrogen.
Anti (Trans)~ 180°~ 0.5 - 1.5A staggered conformation with the hydroxyl group pointing away from the oxazole ring.

The gauche conformer is often found to be of lower energy in similar systems due to the potential for a stabilizing intramolecular hydrogen bond between the hydroxyl group's hydrogen and the nitrogen atom of the oxazole ring. The existence and strength of this hydrogen bond would be a key finding from MD simulations, identifiable by analyzing the distance and angle between the relevant atoms over time.

The rotational barrier between the gauche and anti conformers for similar small molecules is typically in the range of 3-5 kcal/mol. msu.edu This relatively low barrier suggests that at room temperature, the molecule would be flexible and rapidly interconverting between these conformations.

Research Findings from Analogous Systems

Studies on the excited-state dynamics of oxazole itself have shown that the five-membered ring is relatively stable, but can undergo ring-opening upon photoexcitation. researchgate.net In the ground state, which is relevant for typical MD simulations of biological systems, the oxazole ring is expected to remain planar.

Computational studies on other substituted heterocyclic compounds have demonstrated that the nature and position of substituents can influence the rotational barriers and conformational preferences of side chains. mdpi.com For this compound, the electronic properties of the oxazole ring will have a modest influence on the rotational energy profile of the attached propanol side chain.

Role of 2 1,3 Oxazol 5 Yl Propan 1 Ol and Its Derivatives As Chemical Probes and Building Blocks in Organic Synthesis

Chiral Auxiliary and Ligand Design in Asymmetric Catalysis

The development of chiral ligands to achieve high levels of stereocontrol is a cornerstone of modern asymmetric catalysis. dicp.ac.cn Derivatives of 2-(1,3-oxazol-5-yl)propan-1-ol are integral to the design of a prominent class of ligands, primarily those containing the related oxazoline (B21484) moiety, which have been successfully applied in a wide array of metal-catalyzed enantioselective transformations. acs.orgbldpharm.combohrium.com

The chiral oxazoline motif is a key component in some of the most versatile and frequently used ligand classes in asymmetric catalysis. acs.orgbohrium.com Their popularity is due to their straightforward synthesis, modular nature, and effectiveness in a broad spectrum of metal-catalyzed reactions. acs.org The vast majority of these ligands are prepared in short, high-yield syntheses from readily available chiral β-amino alcohols, which can be derived from common amino acids. acs.orgalfachemic.com This accessibility allows for the systematic modification of the ligand's steric and electronic properties to fine-tune reactivity and selectivity for specific transformations.

The design of these ligands often involves incorporating the oxazole (B20620) or, more commonly, the chiral oxazoline ring, which controls the enantioselectivity of the catalytic process. acs.org The stereocenter, typically located alpha to the oxazoline nitrogen, is positioned in close proximity to the metal's active site, enabling a direct influence on the induced asymmetry. acs.org

A diverse range of ligands containing oxazoline rings have been developed, varying in denticity and the nature of the donor atoms. bohrium.com Prominent examples include:

Phosphinooxazolines (PHOX): A class of bidentate ligands where the chiral oxazoline moiety is solely responsible for asymmetric induction. acs.org

Bis(oxazolines) (BOX): C2-symmetric ligands that form highly efficient catalysts with various metals for numerous asymmetric reactions. nih.govrsc.org

Pyridine-bis(oxazolines) (PyBOX): Tridentate ligands that have also found widespread use.

Oxazole-Pyridine (COXPY) Ligands: A more recently explored class of N,N-ligands that have shown promise in palladium-catalyzed reactions. dicp.ac.cnfigshare.com

The synthesis of these ligands is modular. For instance, novel planar-chiral oxazole-pyridine ligands have been synthesized via condensation reactions or through amide formation followed by cyclization promoted by p-toluenesulfonic acid. dicp.ac.cn Similarly, various PHOX ligands can be synthesized to be applied in a broad range of asymmetric transformations. acs.org

Ligands derived from or related to this compound, particularly chiral bis(oxazoline) ligands, form efficient catalysts with a variety of metal salts for numerous asymmetric reactions. nih.gov The resulting metal complexes are typically prepared in situ by mixing the ligand with the corresponding metal salt. nih.gov These catalysts have been successfully employed in a wide range of enantioselective transformations, including cyclopropanation, Diels-Alder reactions, and various C-C bond-forming reactions. nih.govresearchgate.net

A notable application is the copper-catalyzed asymmetric cyclopropanation of olefins. Evans and co-workers demonstrated that complexes of copper(I) triflate (CuOTf) and bis(oxazoline) ligands are excellent catalysts for the cyclopropanation of mono- and 1,1-disubstituted olefins, achieving almost complete enantioselectivity (>99% ee) in many cases. nih.gov

Table 1: Enantioselective Cyclopropanation of Styrene with Ethyl Diazoacetate using Cu(I)-Bis(oxazoline) Catalysts

Catalyst (Ligand) Temp (°C) ee (%) Yield (%) Reference
CuOTf / bu-box-3 25 >99 95 nih.gov
CuOTf / Ligand 25 25 97 - nih.gov

Similarly, palladium-catalyzed reactions have benefited from oxazole-containing ligands. A class of planar-chiral oxazole-pyridine (COXPY) ligands demonstrated superior performance in the enantioselective palladium-catalyzed acetoxylative cyclization of alkyne-tethered cyclohexadienones, providing bioactive chiral cis-hydrobenzofurans with high yields and excellent enantioselectivities. dicp.ac.cnfigshare.com Iron complexes with bis(oxazoline) ligands have also been developed as inexpensive and environmentally benign catalysts for Lewis acid and oxidation catalysis. rsc.org The proximity of the chiral group on the oxazoline ligand to the metal coordination center allows for direct and efficient chiral induction in the catalytic process. alfachemic.com

Intermediates for Complex Molecule Synthesis

Beyond their role in catalysis, this compound and its structural analogs are valuable heterocyclic building blocks. sigmaaldrich.commsesupplies.com Their inherent functionality—the oxazole ring and the hydroxyl group—provides synthetic handles for elaboration into more complex molecular structures, including other heterocyclic systems, peptidomimetics, and natural products. researchgate.net

The oxazole moiety can serve as a precursor or a key structural element in the synthesis of other heterocyclic systems. For example, oxazole derivatives can be involved in cycloaddition reactions, which can be used to construct pyridine (B92270) rings. pharmaguideline.com While direct conversion of this compound to piperidines is not a standard transformation, the functional groups present can be manipulated to build such systems.

The oxazole ring is a bioisostere for the amide bond commonly found in peptides. Its inclusion in a peptide backbone can confer increased metabolic stability and conformational rigidity, which are desirable properties for therapeutic agents. nih.gov Oxazole-containing peptides are often found in marine natural products and exhibit a broad range of biological activities. nih.gov

Synthetic chemists have utilized oxazole-containing amino acids as building blocks for the construction of peptidomimetics and macrocycles. acs.orgnih.gov A family of densely functionalized oxazole-containing amino acids has been synthesized and used to prepare macrocycles containing lysine (B10760008) and glutamic acid residues through a combination of solid- and solution-phase synthesis. nih.gov These structures serve as orthogonally protected scaffolds for applications in supramolecular chemistry. acs.orgnih.gov The oxazole moiety in these building blocks provides stability and specific electronic properties to the resulting peptide chain, facilitating molecular recognition and interaction. nih.gov

The structural motif of this compound is found within the complex architectures of numerous natural products. researchgate.netnih.gov Consequently, this compound and its derivatives are valuable precursors in the total synthesis of these biologically active molecules. researchgate.net Oxazol-5-(4H)-ones, also known as azlactones, are closely related and widely used intermediates for synthesizing both quaternized and non-quaternized α-amino acid derivatives, which are themselves building blocks for natural products. researchgate.net

The oxazole ring can be constructed during the synthesis, often through the cyclodehydration of α-acylamino ketones (Robinson-Gabriel synthesis) or via the Van Leusen reaction using tosylmethyl isocyanide (TosMIC). The oxazole core is present in a wide array of secondary metabolites from marine and terrestrial organisms that possess significant biological activities, including antitumor, antibacterial, and antiviral properties. researchgate.net The utility of oxazole-based building blocks in synthesizing these complex targets highlights their importance in natural product chemistry. researchgate.net

Use as Protecting Groups for Carboxylic Acids

One of the significant applications of oxazole-related structures, specifically their dihydro-analogs (oxazolines), is the protection of carboxylic acids. wikipedia.org Carboxylic acids are often reactive toward nucleophiles and bases, necessitating a protecting group during multi-step syntheses. oup.com The conversion of a carboxylic acid into an oxazoline masks its acidic nature and protects the carbonyl group from unwanted reactions with organometallic reagents (like Grignard reagents) and hydrides. acs.org

The formation of the protective oxazoline ring is typically achieved through the condensation of a carboxylic acid with a 2-amino alcohol. wikipedia.org The resulting oxazoline is stable across a wide range of chemical conditions, including exposure to weak acids, bases, and many nucleophiles. wikipedia.org The regeneration of the original carboxylic acid, or deprotection, is accomplished under more forceful conditions, such as hydrolysis with strong hot acid (e.g., aqueous or ethanolic HCl) or strong alkali. oup.comlibretexts.orgtandfonline.com This stability and the reliable methods for its removal make the oxazoline group a versatile tool for protecting carboxylic acids in complex synthetic pathways.

The table below summarizes the conditions for the protection of carboxylic acids as oxazolines and their subsequent deprotection.

ProcessReagents & ConditionsPurposeReference
Protection (Formation) Carboxylic acid + 2-amino alcohol, often with a dehydrating agent or after conversion of the acid to an acyl chloride (e.g., using SOCl2).To convert the carboxylic acid into a stable oxazoline ring, masking its reactivity. wikipedia.org
Deprotection (Cleavage) Strong hot acid (e.g., aqueous HCl, ethanolic HCl).To hydrolyze the oxazoline ring and regenerate the parent carboxylic acid. oup.comlibretexts.org
Strong alkali (pH > 12, T > 100 °C). libretexts.org
Stability Resistant to Grignard reagents (RMgX) and organolithium reagents (RLi).The oxazoline group remains intact under conditions that would typically affect an unprotected carboxylic acid. oup.comacs.org
Resistant to hydride reducing agents (e.g., LiAlH4, NaBH4). acs.org
Stable in the presence of weak acids and bases. wikipedia.org

Directing Groups in Regioselective Transformations

The inherent electronic properties of the oxazole ring allow it to function as a directing group, controlling the position of substitution in various chemical reactions. tandfonline.com The different carbon atoms of the oxazole ring exhibit distinct reactivities, which can be exploited to achieve high regioselectivity.

The proton at the C2 position of the oxazole ring is the most acidic (pKa ≈ 20), making it susceptible to deprotonation by strong bases like organolithium reagents (e.g., n-butyllithium). tandfonline.comwikipedia.org This regioselective metallation generates a 2-lithiooxazole intermediate, which can then react with a wide range of electrophiles to introduce substituents specifically at the C2 position. wikipedia.orgpharmaguideline.com While these lithiated intermediates can be unstable, they are synthetically useful and can be stabilized to prevent undesired ring-opening. wikipedia.orgacs.org

Conversely, electrophilic aromatic substitution reactions are directed preferentially to the C5 position. wikipedia.org This selectivity is particularly pronounced when the oxazole ring contains electron-donating groups, which activate the ring towards attack by electrophiles. tandfonline.compharmaguideline.com This directing effect enables the controlled introduction of functional groups at the C5 carbon. Furthermore, in the context of modern cross-coupling reactions, the choice of catalyst and ligands can precisely direct C-H functionalization to either the C2 or C5 position, showcasing the oxazole ring's utility in guiding regioselective bond formation. nih.gov

The following table details the regioselective transformations directed by the oxazole ring.

PositionType of ReactionTypical ReagentsOutcomeReference
C2 Deprotonation / MetallationStrong bases (e.g., n-BuLi, LDA) followed by an electrophile (E+).Forms a new C-E bond selectively at the C2 position. wikipedia.orgrsc.org
C2 Nucleophilic Aromatic SubstitutionA nucleophile (Nu-), requires a leaving group (LG) at C2.Substitution of the leaving group with the nucleophile at C2. tandfonline.comwikipedia.org
C5 Electrophilic Aromatic SubstitutionAn electrophile (E+), often requires an activating group on the ring.Forms a new C-E bond selectively at the C5 position. tandfonline.comwikipedia.org
C2 or C5 Palladium-Catalyzed Direct C-H ArylationAryl halide, Pd catalyst, specific ligand (e.g., P(t-Bu)3 for C2; PCy3 for C5), and a base.Regioselective formation of a C-Aryl bond at either C2 or C5, depending on the ligand. nih.gov

Exploration of Biological Activities and Structure Activity Relationships of 2 1,3 Oxazol 5 Yl Propan 1 Ol Derivatives in Vitro Studies

Antimicrobial Research

The emergence of multidrug-resistant pathogens presents a major global health challenge, necessitating the discovery of novel antimicrobial agents. mdpi.com Oxazole (B20620) derivatives have shown promise in this area, with studies demonstrating their efficacy against a range of bacteria and fungi. nih.gov

In Vitro Antibacterial Efficacy Studies

A number of studies have highlighted the potential of oxazole derivatives as antibacterial agents. For instance, a series of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives demonstrated notable in vitro activity against both Gram-negative and Gram-positive bacteria. researchgate.net The (S)-configuration of the substituted phenoxyl side chain at the second position of the propanoic acid was found to be crucial for this activity. researchgate.net Specifically, derivatives with hydrophobic substitutes such as para-tert-butyl, para-phenyl, and para-benzyloxy on the phenoxyl side chain exhibited the most potent antibacterial effects, with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 6.25 μg/mL against all tested bacteria. researchgate.net

In another study, a series of propanoic acid derivatives were synthesized and evaluated for their antibacterial potential. Three of these compounds, in particular, showed significant antibacterial activity with MIC values as low as 1.56 µg/ml against Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, novel amide derivatives incorporating an oxazole moiety have also been synthesized and have shown considerable antibacterial activity against both Escherichia coli and Staphylococcus aureus, with inhibition zones comparable to standard antibiotics like ampicillin (B1664943) and ciprofloxacin. wisdomlib.org

Some oxazole analogues have demonstrated strong antibacterial activity against both susceptible and multidrug-resistant strains, including clinically isolated quinolone-resistant Gram-positive bacteria. derpharmachemica.com The following table summarizes the in vitro antibacterial activity of selected oxazole derivatives.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
(S)-2-(4-tert-butylphenoxy)-3-(benzo[d]oxazol-5-yl)propanoic acidGram-negative & Gram-positive bacteria1.56 - 6.25 researchgate.net
(S)-3-(benzo[d]oxazol-5-yl)-2-(biphenyl-4-yloxy)propanoic acidGram-negative & Gram-positive bacteria1.56 - 6.25 researchgate.net
(S)-3-(benzo[d]oxazol-5-yl)-2-(4-(benzyloxy)phenoxy)propanoic acidGram-negative & Gram-positive bacteria1.56 - 6.25 researchgate.net
Propanoic acid derivative 1Staphylococcus aureus1.56 nih.gov
Propanoic acid derivative 1MRSA1.56 nih.gov
Propanoic acid derivative 2Staphylococcus aureus1.56 nih.gov
Propanoic acid derivative 2MRSA1.56 nih.gov
Propanoic acid derivative 3Staphylococcus aureus1.56 nih.gov
Propanoic acid derivative 3MRSA1.56 nih.gov

In Vitro Antifungal Efficacy Studies

The antifungal activity of oxazole derivatives has also been a subject of investigation. While some derivatives show potent antibacterial activity, their antifungal effects can be less pronounced. For example, the chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives that were effective against bacteria showed poor MIC values against the fungus Candida albicans. xjtlu.edu.cn Similarly, the propanoic acid derivatives with strong antibacterial action had MIC values greater than 200 µg/ml against Candida albicans. nih.gov

However, other studies have reported more promising antifungal activity. For instance, certain 1,3,4-oxadiazole (B1194373) derivatives have demonstrated notable antifungal activity against several plant pathogenic fungi. frontiersin.org In one study, bile acid-derived oxazoles were synthesized and tested against Candida albicans, with some compounds showing significant inhibition percentages. nih.gov Specifically, compounds 6e and 6g exhibited inhibition of 63.84% and 61.40%, respectively, at a concentration of 250 μg/mL. nih.gov It was also noted that the acetylated derivatives were more active than their deacetylated counterparts. nih.gov Furthermore, a hemiaminal derivative of a carbohydrate-fused 2-alkylsulfanyl-1,3-oxazoline has been identified as a promising antifungal agent. ulisboa.pt

The table below presents the in vitro antifungal activity of selected oxazole derivatives.

Compound/DerivativeFungal StrainActivityReference
Bile acid-derived oxazole (6e)Candida albicans63.84% inhibition at 250 µg/mL nih.gov
Bile acid-derived oxazole (6g)Candida albicans61.40% inhibition at 250 µg/mL nih.gov
Propanoic acid derivativesCandida albicansMIC > 200 µg/mL nih.gov
Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivativesCandida albicansPoor MIC values xjtlu.edu.cn

Investigation of Antibiofilm Properties

Bacterial biofilms are a significant concern in clinical settings as they exhibit increased resistance to conventional antibiotics. nih.gov The ability of oxazole derivatives to inhibit biofilm formation is therefore an area of active research. Certain N-acyltyrosine derivatives have been shown to prevent biofilm formation without directly killing the bacterial cells. mdpi.com

Studies on 1,3,4-oxadiazole derivatives have demonstrated their ability to inhibit biofilm formation in Staphylococcus aureus in a dose-dependent manner. nih.gov For example, one derivative was found to prevent biofilm formation at a concentration of 8 μg/ml, while two others were effective at 16 μg/ml. nih.gov Furthermore, some 2,3-pyrrolidinedione analogues have displayed significant biofilm inhibition at a concentration of 40 μM while having only modest effects on planktonic bacterial growth, suggesting a potential role as adjuvants to antibiotic therapies. nih.gov

Research into benzo mdpi.comnih.govoxazine derivatives has also identified compounds capable of both inhibiting the formation of and dispersing existing Vibrio cholerae biofilms. bohrium.com One such compound demonstrated a 50% biofilm inhibitory concentration (BIC50) of 6 µM and a 50% biofilm dispersal concentration (BDC50) of 13 µM. bohrium.com

The following table summarizes the antibiofilm activity of selected oxazole and related derivatives.

Compound/DerivativeBacterial StrainActivityReference
1,3,4-Oxadiazole Derivative IStaphylococcus aureus USA300Biofilm prevention at 16 µg/ml nih.gov
1,3,4-Oxadiazole Derivative IIStaphylococcus aureus USA300Biofilm prevention at 8 µg/ml nih.gov
1,3,4-Oxadiazole Derivative IIIStaphylococcus aureus USA300Biofilm prevention at 16 µg/ml nih.gov
Benzo mdpi.comnih.govoxazine Derivative 25Vibrio choleraeBIC50 of 6 µM bohrium.com
Benzo mdpi.comnih.govoxazine Derivative 25Vibrio choleraeBDC50 of 13 µM bohrium.com
2,3-Pyrrolidinedione Analogue 1Staphylococcus aureus>80% biofilm inhibition at 40 µM nih.gov
2,3-Pyrrolidinedione Analogue 6Staphylococcus aureus>80% biofilm inhibition at 40 µM nih.gov
2,3-Pyrrolidinedione Analogue 13Staphylococcus aureus>80% biofilm inhibition at 40 µM nih.gov

Anticancer Research

The search for novel anticancer agents with improved efficacy and reduced side effects is a continuous effort in medicinal chemistry. nih.gov Oxazole derivatives have emerged as a promising class of compounds with significant antiproliferative and cytotoxic activities against various cancer cell lines. ijrpr.combohrium.comnih.gov

In Vitro Cytotoxicity and Antiproliferative Studies

A wide array of oxazole derivatives has been synthesized and evaluated for their anticancer potential. For instance, twenty novel 2,4,5-trisubstituted oxazole derivatives containing a heterocycle moiety were synthesized, with some displaying good antiproliferative activity in vitro, comparable to the positive control 5-fluorouracil. nih.gov Another study on N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues found that N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine showed significant activity against a panel of cancer cell lines, including melanoma, leukemia, breast, and colon cancer cell lines. nih.gov

Furthermore, a series of 4-arylsulfonyl-1,3-oxazoles were synthesized and screened against 59 cancer cell lines. biointerfaceresearch.com Among these, one compound exhibited the highest activity against central nervous system cancer cell lines, exerting a cytostatic effect. biointerfaceresearch.com Similarly, new 2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles have shown growth inhibitory and cytostatic activities, with some compounds displaying high selectivity towards leukemia cell lines. researchgate.net

Synthesized benzoxazepine derivatives have also displayed cytotoxicity against selected solid tumor cell lines, with their antiproliferative activity appearing to be dependent on the chemical structure of the compound and the type of cancer cell. scielo.br One particular compound showed the highest anti-proliferative activity among the four tested cancer cell lines. scielo.br

The table below provides a summary of the in vitro anticancer activity of various oxazole derivatives.

Compound/DerivativeCancer Cell LineActivityReference
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineMDA-MB-435 (Melanoma)Growth Percent: 15.43 nih.gov
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineK-562 (Leukemia)Growth Percent: 18.22 nih.gov
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineT-47D (Breast Cancer)Growth Percent: 34.27 nih.gov
N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amineHCT-15 (Colon Cancer)Growth Percent: 39.77 nih.gov
2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamideSNB75 & SF-539 (CNS Cancer)Cytostatic effect biointerfaceresearch.com
2-substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitrilesLeukemia cell linesHigh selectivity researchgate.net
Benzoxazepine Derivative 13Various solid tumor cell linesHighest anti-proliferative activity among tested derivatives scielo.br

Mechanisms of Action at the Cellular Level (e.g., Tubulin Inhibition)

Understanding the mechanism of action of anticancer compounds is crucial for the development of targeted therapies. Several oxazole derivatives have been found to exert their anticancer effects by inhibiting tubulin polymerization. nih.govresearchgate.net Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. researchgate.net Inhibition of tubulin polymerization disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.gov

Oxadiazole derivatives have been synthesized and shown to inhibit tubulin polymerization at sub-micromolar concentrations, causing mitotic arrest in tumor cells. nih.gov Some oxazole derivatives act as dual inhibitors, targeting both tubulin and other key proteins involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2) kinase. nih.gov For example, an oxadiazole derivative was identified as a potent dual inhibitor of both VEGFR-2 and tubulin polymerization. nih.gov

The ability of some oxazole-containing compounds to bind to the colchicine (B1669291) binding site on tubulin has been demonstrated. researchgate.net This interaction prevents the assembly of microtubules and ultimately leads to cell death. The structural diversity of oxazole derivatives allows for the fine-tuning of their interaction with various molecular targets within cancer cells, making them promising candidates for the development of novel anticancer therapies. chemistryviews.org

Enzyme Modulation and Receptor Interaction Studies (In Vitro)

The 1,3-oxazole scaffold serves as a versatile template in medicinal chemistry, with its derivatives being investigated for their ability to modulate various enzymes and receptors. In vitro studies are crucial for elucidating the direct interactions between these compounds and their biological targets, providing essential data on potency and mechanism of action.

Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA)

InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis (MTB), is a critical enzyme in the mycobacterial fatty acid synthesis pathway (FAS-II) and a key target for antitubercular drugs. mdpi.com The development of direct InhA inhibitors is a significant strategy to combat tuberculosis, including drug-resistant strains. mdpi.com Research into oxazole-containing structures has identified potent inhibitors of this enzyme.

A series of substituted 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives were designed and evaluated for their ability to inhibit MTB InhA. nih.govuni.lu The in vitro enzymatic assays revealed that several derivatives displayed significant inhibitory activity. Notably, substitutions on the benzoxazole (B165842) ring and the N-acetamide moiety played a critical role in determining potency. The most promising compound identified in one study was 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-nitrothiazol-2-yl)acetamide, which exhibited an IC₅₀ value of 5.12 ± 0.44 μM against the InhA enzyme. nih.govuni.luorientjchem.org This highlights the potential of the oxazole core as a platform for developing novel InhA inhibitors.

In Vitro Inhibitory Activity of Selected Benzo[d]oxazol-2(3H)-one Derivatives Against MTB InhA nih.govuni.lu
Compound NameCore StructureKey SubstituentsIC₅₀ (μM)
2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-nitrothiazol-2-yl)acetamideBenzo[d]oxazol-2(3H)-one6-nitro group on benzoxazole; N-(5-nitrothiazol-2-yl) group on acetamide (B32628)5.12 ± 0.44

Modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that play essential roles in regulating lipid and glucose metabolism. nih.govsemanticscholar.org PPARγ, in particular, is the molecular target for the thiazolidinedione (TZD) class of antidiabetic drugs and is a key regulator of adipogenesis and insulin (B600854) sensitivity. banglajol.infomdpi.com The oxazole ring is a known component in some PPAR ligands, suggesting its utility as a "heterocyclic head" in the design of new modulators. nih.govnih.gov

The background of oxazole-containing compounds indicates their potential as PPAR ligands. nih.gov While many synthetic agonists show high affinity for PPARγ, research continues to identify novel scaffolds that can modulate its activity, potentially with improved therapeutic profiles. banglajol.info The general structure for a PPARγ agonist often includes an acidic head group (which can be a heterocyclic ring like oxazole), a central linker, and a lipophilic tail. nih.gov In vitro transactivation assays are typically used to measure the ability of these compounds to activate the receptor, confirming their agonistic or antagonistic properties.

Understanding the specific molecular interactions between a ligand and its target protein is fundamental to rational drug design. Computational methods like molecular docking and biophysical techniques are used to visualize and confirm these interactions.

For PPARγ, docking studies have revealed that agonist ligands bind within a large, hydrophobic ligand-binding pocket (LBP). semanticscholar.orgmdpi.com The binding is stabilized by a network of specific interactions. Key hydrogen bonds are often formed with amino acid residues such as Tyrosine 473, Serine 289, Histidine 449, and Histidine 323 within the receptor's active site. semanticscholar.org These interactions are crucial for stabilizing the active conformation of the receptor, leading to the recruitment of coactivators and subsequent gene transcription.

In the context of InhA, the binding of oxazole-based inhibitors has also been studied. The interaction of the potent inhibitor 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-nitrothiazol-2-yl)acetamide with the InhA protein was confirmed biophysically using differential scanning fluorimetry, which showed an enhancement of protein stability upon ligand binding. nih.govuni.lu Molecular docking studies suggest that these inhibitors occupy the substrate-binding pocket, forming interactions with key residues and the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) cofactor, thereby blocking the enzyme's catalytic activity. orientjchem.org

Antioxidant Activity Studies (In Vitro)

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous pathological conditions. nih.gov Consequently, there is significant interest in identifying novel compounds with antioxidant properties. The antioxidant potential of heterocyclic compounds, including oxazole derivatives, is frequently evaluated using in vitro chemical assays.

A widely used method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.commdpi.com This test measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is quantified spectrophotometrically. nih.gov The results are typically expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

While data on 2-(1,3-oxazol-5-yl)propan-1-ol derivatives are limited, studies on the closely related isoxazole (B147169) isomers provide insight into the antioxidant potential of this class of compounds. A series of fluorophenyl-isoxazole-carboxamide derivatives were assessed for their free radical scavenging activity using the DPPH assay. nih.gov Several of these compounds demonstrated potent antioxidant activity, with IC₅₀ values significantly lower than that of the standard antioxidant, Trolox. nih.gov For instance, certain derivatives exhibited IC₅₀ values as low as 0.45 ± 0.21 µg/ml, showcasing their high potency as radical scavengers. nih.gov

In Vitro DPPH Radical Scavenging Activity of Selected Isoxazole Derivatives nih.gov
Compound IDDescriptionIC₅₀ (µg/ml)
Compound 2aFluorophenyl-isoxazole-carboxamide derivative0.45 ± 0.21
Compound 2cFluorophenyl-isoxazole-carboxamide derivative0.47 ± 0.33
Trolox (Standard)Standard antioxidant control3.10 ± 0.92

Structure-Activity Relationship (SAR) Derivations

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into more potent and selective drug candidates. By systematically modifying the chemical structure of a parent compound and evaluating the biological activity of the resulting analogues, key pharmacophoric features can be identified.

For the InhA inhibitors based on the benzo[d]oxazol-2(3H)-one core, SAR analysis revealed several important features. nih.govorientjchem.org

Substitution on the Benzoxazole Ring: The presence of an electron-withdrawing nitro group at the C6-position of the benzoxazole ring was found to be critical for high potency.

N-Acetamide Moiety: The nature of the substituent on the terminal acetamide nitrogen was a key determinant of activity. A 5-nitrothiazol-2-yl group resulted in the most active compound in the series, indicating that a heterocyclic ring with strong electron-withdrawing properties is highly favorable for binding to the InhA active site.

Regarding PPARγ modulators , the SAR is well-established and generally points to a three-component structure. nih.gov

Head Group: An acidic or heterocyclic head group, such as an oxazole or thiazolidinedione, is required to interact with the polar residues in the ligand-binding pocket.

Linker: A central linker, often containing an aromatic ring, correctly positions the head and tail groups.

Tail Group: A lipophilic tail, typically a hydrocarbon chain or an aromatic system, occupies a hydrophobic portion of the binding pocket. Modifications in this region are crucial for tuning the potency and the specific type of modulation (e.g., full vs. partial agonism).

From the antioxidant activity studies of isoxazole derivatives, it can be inferred that the substitution pattern on the aromatic rings attached to the core heterocycle significantly influences the radical scavenging ability. nih.gov The specific positioning of groups that can readily donate a hydrogen atom or stabilize the resulting radical is key to enhancing antioxidant potency.

Future Research Directions and Translational Potential in Academic Context

Development of Novel Synthetic Routes

While classical methods for oxazole (B20620) synthesis, such as the Robinson-Gabriel and Van Leusen reactions, are well-established, future research could focus on developing more efficient, sustainable, and stereoselective routes to 2-(1,3-Oxazol-5-yl)propan-1-ol and its analogs.

Modern synthetic strategies that warrant exploration include:

Transition Metal-Catalyzed Cycloadditions: Cobalt(III)-catalyzed [3+2] cycloaddition of N-pivaloyloxyamides and alkynes has emerged as a powerful, one-step method for creating 2,5-disubstituted oxazoles under mild conditions. rsc.org Adapting this methodology could provide a direct and atom-economical route to the target compound's core structure.

Flow Chemistry and Process Optimization: The Van Leusen oxazole synthesis, a cornerstone for 5-substituted oxazoles, can be significantly optimized. mdpi.comnih.gov Employing pressure reactors or microfluidic systems could dramatically reduce reaction times from hours to minutes, facilitating high-throughput synthesis of derivative libraries. sciforum.net

Intramolecular Wittig Reactions: A chemoselective approach utilizing an intramolecular Wittig reaction presents an innovative pathway to construct highly functionalized oxazole rings. acs.org This could offer a novel disconnection strategy for synthesizing complex derivatives of the target molecule.

These advanced synthetic methods promise not only to improve the efficiency and scalability of production but also to enable the creation of a diverse library of analogs for further study.

Exploration of Undiscovered Reactivity Patterns

The reactivity of the 5-substituted oxazole ring in this compound is not fully understood and presents a fertile ground for investigation. Future studies should aim to uncover novel transformations and reactivity patterns.

Key areas for exploration include:

Photochemical Cycloadditions: The photochemical behavior of oxazoles is a complex and promising area. nih.gov Investigations into the photoreactions of this compound with various partners could reveal new chemo-, regio-, and diastereoselective cycloadditions. nih.gov The substituents on the oxazole ring are known to significantly influence the reaction's course, offering a tunable platform for discovering new chemical transformations. nih.gov

C-H Activation: Direct functionalization of the oxazole ring via C-H activation is a highly sought-after transformation. While some methods exist, exploring novel catalysts and reaction conditions for regioselective C-H functionalization at the C-2 or C-4 positions would open up new avenues for structural diversification without the need for pre-functionalized starting materials.

Ring-Opening and Rearrangement Reactions: Investigating the stability of the oxazole ring under various conditions (e.g., acidic, basic, thermal, photochemical) could lead to the discovery of novel ring-opening or rearrangement reactions, providing access to different heterocyclic scaffolds or acyclic synthons.

Understanding these reactivity patterns will be crucial for utilizing this compound as a versatile building block in synthetic chemistry.

Design of Next-Generation Chiral Ligands

The inherent chirality of this compound, combined with the coordinating ability of the oxazole nitrogen, makes it an excellent candidate for development into a new class of chiral ligands for asymmetric catalysis. Oxazoline-based ligands, such as PHOX (phosphinooxazoline), have already demonstrated remarkable success. chimia.ch

Future design and development could focus on:

Modular P,N-Ligands: Synthesizing derivatives where the primary alcohol is converted into a phosphine (B1218219) group would create P,N-ligands analogous to the highly successful PHOX family. chimia.ch The modular nature of the synthesis would allow for fine-tuning of steric and electronic properties to optimize performance in specific reactions like palladium-catalyzed allylic substitutions. researchgate.netresearchgate.net

Bidentate and Tridentate Scaffolds: The oxazole ring can be combined with other coordinating moieties to create novel bidentate or tridentate ligands. The flexibility in modifying both the propanol (B110389) side chain and other positions of the oxazole ring allows for the creation of a diverse ligand library tailored for various transition metals and catalytic transformations. nih.gov

Application in Asymmetric Catalysis: These new ligands could be screened for efficacy in a wide range of enantioselective reactions, including hydrogenations, C-C bond-forming reactions, and allylic alkylations, potentially outperforming existing catalyst systems. chimia.ch

The development of ligands derived from this scaffold could provide valuable new tools for the synthesis of enantiomerically pure compounds in academia and industry.

Advanced Computational Methodologies for Prediction and Design

In silico methods are indispensable for accelerating the discovery and optimization of novel compounds. Advanced computational methodologies can be applied to predict the properties and guide the design of derivatives of this compound.

Promising computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): Predictive QSAR models can be built to correlate the structural features of oxazole derivatives with their biological activity, such as anticancer or antimicrobial effects. nih.gov Such models can screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates.

Molecular Docking: To hypothesize a mechanism of action, derivatives can be docked into the binding sites of known biological targets. nih.gov For instance, many oxazole-containing compounds are known to target tubulin; docking studies could predict the binding affinity and interactions of novel analogs with the colchicine (B1669291) binding site, guiding the design of potent anticancer agents. nih.govnih.gov

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure, reactivity indices, and photophysical properties of new derivatives. researchgate.net This is particularly useful for designing compounds with specific electronic or optical properties, such as fluorescent probes.

These computational tools can significantly reduce the experimental effort required by providing rational design principles and predicting the most promising avenues for synthesis and testing. jcchems.com

Deeper Mechanistic Studies of Biological Interactions (In Vitro)

The oxazole scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. mdpi.comresearchgate.netmdpi.com In vitro studies are essential to elucidate the specific mechanisms by which derivatives of this compound exert their biological effects.

Future in vitro research should focus on:

Target Identification and Validation: Screening campaigns against various cancer cell lines can identify potent antiproliferative compounds. Subsequent mechanistic studies could investigate their effects on known targets of oxazole derivatives. nih.govbenthamscience.com

Enzyme Inhibition Assays: Detailed kinetic studies can be performed to quantify the inhibitory potency of new compounds against specific enzymes.

Cell-Based Assays: Investigating the effects of compounds on cellular processes such as apoptosis, cell cycle progression, and signal transduction pathways will provide a deeper understanding of their biological activity. researchgate.net

The following table summarizes potential biological targets for oxazole derivatives, which could be investigated for compounds derived from this compound.

Potential Biological Target Therapeutic Area Potential In Vitro Assay
TubulinAnticancerTubulin polymerization inhibition assay; Immunofluorescence microscopy of microtubules
DNA TopoisomerasesAnticancer, AntibacterialDNA relaxation/supercoiling assays
Protein KinasesAnticancer, Anti-inflammatoryKinase activity assays (e.g., radiometric, fluorescence-based)
G-quadruplex DNAAnticancerFRET-melting assays; Circular dichroism spectroscopy
STAT3Anticancer, Anti-inflammatoryLuciferase reporter assays; Western blot for phospho-STAT3

These mechanistic studies are critical for understanding the structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents. semanticscholar.org

Integration with Emerging Technologies in Chemical Biology

The unique structural and potential photophysical properties of oxazole derivatives make them ideal candidates for integration with emerging technologies in chemical biology to create novel research tools.

Future applications in this area include:

Development of Fluorescent Probes: Oxazoles can serve as the core fluorophore in probes designed for specific biological applications. researchgate.net Derivatives of this compound could be functionalized to act as fluorescent sensors for metal cations or as pH probes, exhibiting "turn-off" or ratiometric responses. sciforum.netnih.gov Their ability to bind to biomolecules like DNA can be exploited to create novel stains or probes for cellular imaging. periodikos.com.br

Photo-cross-linking Agents: The related isoxazole (B147169) ring has been developed as a photo-cross-linker for chemoproteomics applications. u-tokyo.ac.jp Future work could explore the potential of oxazole derivatives to be activated by light to form covalent bonds with target proteins, enabling the identification of binding partners in complex biological systems.

Click Chemistry and Bio-conjugation: The functional handle of the primary alcohol can be readily modified to incorporate bio-orthogonal groups (e.g., alkynes, azides). This would allow the molecule to be attached to biomolecules or surfaces using "click" chemistry, facilitating the development of targeted drug delivery systems, activity-based probes, or immobilized catalysts.

By integrating this versatile scaffold with advanced technologies, researchers can develop sophisticated tools to probe and manipulate biological systems with high precision.

Q & A

Q. What are the established synthetic routes for 2-(1,3-Oxazol-5-yl)propan-1-ol?

  • Methodological Answer: The synthesis typically involves condensation reactions between aldehydes and amines in the presence of catalysts. For example, analogous oxazole derivatives are synthesized via cyclization of β-keto esters or α-amino ketones under acidic conditions . A detailed mechanism involves the formation of 1,3-oxazol-5(4H)-ones as intermediates, followed by nucleophilic substitution to yield the target compound . Optimization of solvent (e.g., methanol) and temperature (60–80°C) is critical for yield improvement.

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

  • Methodological Answer: Key techniques include:
  • NMR spectroscopy (¹H and ¹³C) to confirm the oxazole ring and propanol chain connectivity.
  • Mass spectrometry (ESI-MS) to verify molecular weight and fragmentation patterns.
  • X-ray crystallography for absolute stereochemical determination, using programs like SHELXL for refinement .
  • Infrared spectroscopy (IR) to identify hydroxyl (OH) and oxazole ring vibrations.
    PubChem-derived computational data (e.g., InChI, canonical SMILES) can validate structural assignments .

Q. How can researchers address discrepancies in reported melting points or solubility data for this compound?

  • Methodological Answer: Cross-validate results using:
  • Differential Scanning Calorimetry (DSC) to confirm melting points.
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>95%).
  • Solubility tests in polar (water, ethanol) and non-polar solvents (DCM, hexane) under controlled temperatures.
    Computational tools like COSMO-RS can predict solubility profiles and resolve conflicts .

Advanced Research Questions

Q. What strategies can optimize reaction yield in the synthesis of this compound?

  • Methodological Answer:
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency.
  • Solvent optimization : Compare polar aprotic (DMF) vs. protic (methanol) solvents for intermediate stability.
  • Temperature control : Use microwave-assisted synthesis to reduce reaction time and byproduct formation.
  • Workup protocols : Employ column chromatography or recrystallization for purification .

Q. How can crystallographic data for this compound be analyzed to resolve structural ambiguities?

  • Methodological Answer:
  • Data collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) for accurate diffraction data.
  • Refinement : Apply SHELXL for small-molecule refinement, focusing on thermal displacement parameters (ADPs) to model disorder .
  • Validation tools : Check for hydrogen-bonding networks and π-stacking interactions using Mercury or OLEX2.
  • Comparison with databases : Cross-reference with Cambridge Structural Database (CSD) entries for similar oxazole derivatives.

Q. What biological targets or mechanisms of action are hypothesized for this compound?

  • Methodological Answer:
  • Enzyme inhibition assays : Screen against kinases or oxidoreductases (e.g., FAD-dependent enzymes) using fluorescence-based activity assays .
  • Apoptosis pathways : Evaluate caspase-3/7 activation in cancer cell lines (e.g., HeLa, MCF-7) via luminescent assays.
  • Molecular docking : Use AutoDock Vina to predict binding interactions with proteins like Bcl-2 or EGFR, leveraging structural analogs from PubChem .

Q. How can conflicting reactivity data in oxazole derivatives be systematically analyzed?

  • Methodological Answer:
  • Controlled reactivity studies : Compare nucleophilic substitution rates under varying pH and solvent conditions.
  • Kinetic isotope effects (KIE) : Use deuterated analogs to probe reaction mechanisms (e.g., SN1 vs. SN2).
  • DFT calculations : Model transition states and energy barriers using Gaussian or ORCA software to rationalize experimental discrepancies .

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